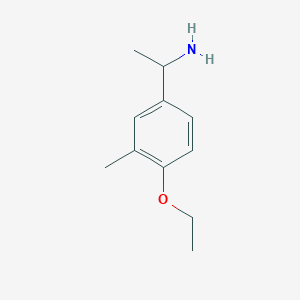

1-(4-Ethoxy-3-methylphenyl)ethan-1-amine

Vue d'ensemble

Description

“1-(4-Ethoxy-3-methylphenyl)ethan-1-amine” is a chemical compound. It is related to a compound used as an intermediate in the synthesis of Apremilast , an oral phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis .

Synthesis Analysis

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was identified as the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a transamination, which is a reaction that transfers an amino group from one molecule to another .Applications De Recherche Scientifique

Enhanced Lipase-Catalyzed N-Acylation

1-(4-Ethoxy-3-methylphenyl)ethan-1-amine and similar compounds are used in lipase-catalyzed kinetic resolution, a method for preparing enantiopure amines. A study found that using ethyl methoxyacetate instead of ethyl butyrate as an acylation reagent for aminolysis significantly increased the reaction rate. This insight can be valuable for improving efficiencies in chemical synthesis processes (Cammenberg et al., 2006).

Synthesis of Alkylamines

Application in Polymer Solar Cells

A study explored using amine-based, alcohol-soluble fullerene derivatives as acceptor and cathode interfacial material in polymer solar cells. These compounds, including [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, demonstrated potential in enhancing electron mobility, crucial for the efficiency of organic solar cells (Lv et al., 2014).

Antimicrobial Activities

Research on 1,2,4-Triazole derivatives, synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, revealed some compounds possessing good or moderate antimicrobial activities. Such findings are significant in the development of new antimicrobial agents (Bektaş et al., 2007).

Microwave-Assisted Synthesis

An efficient microwave-assisted one-step synthesis of Mannich bases from 4-hydroxyacetophenone and different secondary amines has been developed. This process is environmentally friendly and offers advantages like shorter reaction times and higher yields, important for industrial chemical synthesis (Aljohani et al., 2019).

Orientations Futures

The compound could be used for the synthesis of different active pharmaceutical entities . The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results .

Mécanisme D'action

Target of Action

The primary target of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine is a type of enzyme known as transaminase . Transaminases are crucial for amino acid metabolism and play a significant role in the body’s nitrogen balance.

Mode of Action

1-(4-Ethoxy-3-methylphenyl)ethan-1-amine interacts with its target, the transaminase enzyme, through a process known as chiral selective transamination . In this process, the compound is converted into a different form by the enzyme. The best enzyme for this bioconversion was found to be ATA-025 .

Biochemical Pathways

The biochemical pathway involved in the action of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine is the transamination process . This process involves the transfer of an amino group from one molecule to another, which is crucial in amino acid metabolism. The downstream effects of this pathway can influence various biological processes, including protein synthesis and energy production.

Result of Action

The result of the action of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine is the production of a new compound through the process of transamination .

Action Environment

The action of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine can be influenced by various environmental factors. For instance, the optimal conditions for the transamination process were found to be 10% enzyme loading/50 g/L substrate loading/45 °C/pH 8.0 . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7,9H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCVAYXRVVDPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxy-3-methylphenyl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)

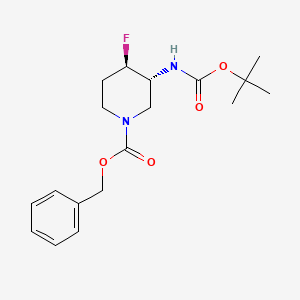

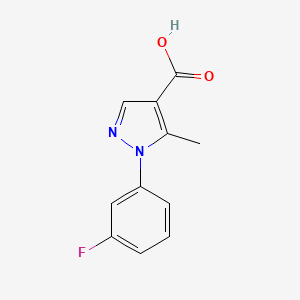

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)

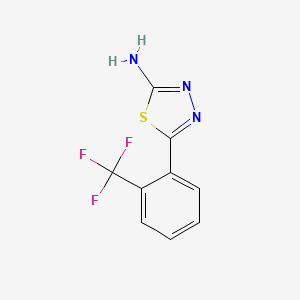

![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)